molecular formula C8H11N3OS2 B14710887 O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate CAS No. 13522-74-2

O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate

Cat. No.: B14710887
CAS No.: 13522-74-2
M. Wt: 229.3 g/mol
InChI Key: XCZRQKNFCVPWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate is a chemical compound with the molecular formula C8H11N3OS2 It is known for its unique structure, which includes a pyrimidine ring substituted with a methylsulfanyl group and a dimethylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate typically involves the reaction of 2-methylsulfanylpyrimidine-4-ol with N,N-dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where nucleophiles such as amines or thiols can replace the methylsulfanyl group.

    Hydrolysis: The carbamothioate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Substitution: Substituted pyrimidines.

    Hydrolysis: Dimethylamine, thiol derivatives.

Scientific Research Applications

O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • O-(4-chlorophenyl) N,N-dimethylcarbamothioate
  • O-(4-formylphenyl) N,N-dimethylcarbamothioate
  • O-(4-methylphenyl) N,N-dimethylcarbamothioate

Uniqueness

O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate is unique due to the presence of the methylsulfanyl group on the pyrimidine ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

13522-74-2

Molecular Formula

C8H11N3OS2

Molecular Weight

229.3 g/mol

IUPAC Name

O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C8H11N3OS2/c1-11(2)8(13)12-6-4-5-9-7(10-6)14-3/h4-5H,1-3H3

InChI Key

XCZRQKNFCVPWNX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=NC(=NC=C1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.